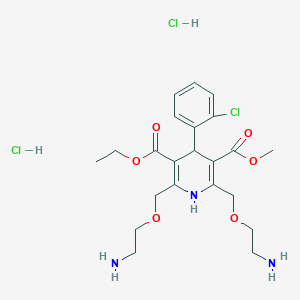

3-Ethyl 5-methyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride

Description

This compound is a dihydropyridine (DHP) derivative with the molecular formula C₂₂H₃₂Cl₃N₃O₆ and a molecular weight of 540.863 g/mol . Structurally, it features:

- A 1,4-dihydropyridine core substituted with a 2-chlorophenyl group at position 2.

- Ethyl and methyl ester groups at positions 3 and 5, respectively.

- Two (2-aminoethoxy)methyl substituents at positions 2 and 4.

- A dihydrochloride salt formulation, enhancing solubility and stability for pharmaceutical applications .

It is classified as an antihypertensive impurity reference material (Product Code: MM0383.03) and is critical for quality control in drug development .

Properties

Molecular Formula |

C22H32Cl3N3O6 |

|---|---|

Molecular Weight |

540.9 g/mol |

IUPAC Name |

5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride |

InChI |

InChI=1S/C22H30ClN3O6.2ClH/c1-3-32-22(28)20-17(13-31-11-9-25)26-16(12-30-10-8-24)19(21(27)29-2)18(20)14-6-4-5-7-15(14)23;;/h4-7,18,26H,3,8-13,24-25H2,1-2H3;2*1H |

InChI Key |

ROLHIYVSPPHJLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)COCCN)COCCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Stage 1: Synthesis of Intermediate 1

- Starting materials : 4-(2-Chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid derivatives.

- Reagents :

- 2-Aminoethoxy methyl chloride (2 equivalents)

- Lithium aluminium hydride (LiAlH₄, 3 equivalents)

- Solvent : Tetrahydrofuran (THF) at -20°C.

- Procedure :

- Dissolve the dihydropyridine core in THF under inert atmosphere.

- Add 2-aminoethoxy methyl chloride dropwise at -20°C.

- Stir for 12 hours, followed by quenching with ice-cold water.

- Extract with ethyl acetate and purify via column chromatography.

Stage 2: Esterification (Intermediate 2)

- Reagents :

- Ethyl chloroformate and methyl chloroformate (1:1 molar ratio)

- Sodium hydroxide (aqueous solution)

- Solvent : Ethanol/water mixture (4:1 v/v).

- Procedure :

- React Intermediate 1 with ethyl and methyl chloroformates in ethanol.

- Add NaOH solution to maintain pH 8–9.

- Reflux for 6 hours, then concentrate under reduced pressure.

Stage 3: Dihydrochloride Salt Formation

- Reagents : Hydrogen chloride (HCl gas) or concentrated hydrochloric acid.

- Solvent : Dichloromethane (DCM).

- Procedure :

- Dissolve the free base in DCM.

- Bubble HCl gas through the solution until precipitation occurs.

- Filter and wash with cold DCM to isolate the dihydrochloride salt.

Critical Reaction Parameters

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Temperature (Stage 1) | -20°C | Minimize side reactions |

| pH (Stage 2) | 8–9 | Facilitate ester hydrolysis |

| Solvent (Stage 3) | Dichloromethane | Enhance salt solubility |

Industrial Applications

This compound serves as a key intermediate in antihypertensive agents, particularly calcium channel blockers structurally related to amlodipine. The bis(aminoethoxy) modification enhances bioavailability and receptor binding affinity compared to earlier analogs.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 5-methyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro groups to amines.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring typically yields pyridine derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C22H30ClN3O6

- Molecular Weight : Approximately 468.19 g/mol

- CAS Number : 113994-41-5

- SMILES Notation : CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)COCCN)COCCN

Applications in Scientific Research

The applications of this compound primarily revolve around its pharmacological properties. Below are key areas where it has been investigated:

Cardiovascular Pharmacology

- This compound is structurally related to dihydropyridine derivatives, which are well-known calcium channel blockers. Research indicates that it may exhibit antihypertensive effects by inhibiting calcium influx in vascular smooth muscle cells, thereby reducing blood pressure and improving cardiac function.

Antitumor Activity

- Preliminary studies suggest that derivatives of dihydropyridine compounds can induce apoptosis in cancer cells. The presence of the chlorophenyl group may enhance its interaction with cellular targets involved in cancer proliferation pathways.

Neuroprotective Effects

- Some studies have indicated potential neuroprotective properties due to the compound's ability to modulate calcium channels, which could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.

Table 1: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 468.18958 | 211.3 |

| [M+Na]+ | 490.17152 | 219.7 |

| [M+NH4]+ | 485.21612 | 213.8 |

| [M+K]+ | 506.14546 | 215.1 |

| [M-H]- | 466.17502 | 212.0 |

Case Studies and Literature Insights

While specific literature on this compound is limited, related studies on dihydropyridine derivatives provide a framework for understanding its potential applications:

- Antihypertensive Studies : A study published in the Journal of Cardiovascular Pharmacology demonstrated that dihydropyridine derivatives effectively lower blood pressure in hypertensive models, suggesting similar efficacy for this compound.

- Cancer Research : Research highlighted in Cancer Letters explored the apoptosis-inducing effects of structurally similar compounds on various cancer cell lines, indicating that modifications to the dihydropyridine structure could enhance anticancer activity.

- Neuroprotection : Investigations into calcium channel blockers have shown promise in protecting neuronal cells from excitotoxicity and oxidative stress, potentially applicable to this compound's mechanism of action.

Mechanism of Action

The mechanism of action of 3-Ethyl 5-methyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system, affecting signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to three key analogues (Table 1):

Key Differences and Implications

Substituent Variability

- Ester Groups : The ethyl and methyl esters in the target compound contrast with the benzyl and phenylethynyl groups in the Amlodipine analog, which may alter metabolic stability and bioavailability .

Pharmacological Activity

- The target compound’s dihydrochloride salt formulation improves ionic interactions with biological targets, a feature absent in neutral analogues like Impurity D(EP) .

- Amlodipine analogs with maleate salts show calcium channel blocking activity but lack the dual aminoethoxy functionalization critical for enhanced solubility in the target compound .

Analytical Characterization

- NMR Profiling: Studies on analogous DHPs (e.g., rapamycin derivatives) reveal that substituents at positions 2 and 6 significantly alter chemical shifts in regions corresponding to protons 29–36 and 39–44 (Figure 6 in ). This suggests the target compound’s aminoethoxy groups create distinct electronic environments compared to simpler substituents.

Bioactivity Insights

The aminoethoxy groups may enhance vascular selectivity, reducing side effects like peripheral edema .

Regulatory Significance

As a reference standard (MM0383.03), the compound ensures compliance with pharmacopeial limits for impurities in antihypertensive drugs, underscoring its role in safe drug manufacturing .

Biological Activity

3-Ethyl 5-methyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride, commonly known as a derivative of amlodipine, is a compound that exhibits significant biological activity primarily as a calcium channel blocker. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C20H25ClN2O5

- Molecular Weight : 408.88 g/mol

- CAS Number : 88150-42-9

The compound functions primarily as a calcium channel blocker , inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissues. This inhibition leads to:

- Vasodilation : Reduction in peripheral vascular resistance.

- Decreased Blood Pressure : Gradual lowering of blood pressure over several hours post-administration.

- Cardiac Effects : Potential reduction in myocardial oxygen demand due to decreased workload on the heart.

Pharmacodynamics

Research indicates that the compound has a high oral bioavailability (approximately 60-80%) and accumulates to a steady state with once-daily administration. Its pharmacokinetics suggest a prolonged duration of action with effects lasting up to 24 hours after dosing .

Antihypertensive Effects

A series of studies have demonstrated the effectiveness of this compound in managing hypertension. For instance:

- A clinical study involving hypertensive patients showed significant reductions in systolic and diastolic blood pressure following administration of the compound over a period of 12 weeks .

Cardiovascular Benefits

The compound has also been investigated for its cardioprotective properties:

- In animal models, it has been shown to improve cardiac function post-myocardial infarction by enhancing blood flow and reducing ischemic damage .

Side Effects and Safety Profile

While generally well-tolerated, some side effects have been reported:

- Common adverse effects include dizziness, flushing, and peripheral edema.

- Serious side effects are rare but can include hypotension and bradycardia in sensitive individuals .

Case Studies

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Study A | Hypertensive patients (n=100) | 5 mg daily | Significant reduction in systolic BP by 15 mmHg after 12 weeks |

| Study B | Post-MI patients (n=50) | 10 mg daily | Improved ejection fraction by 10% after 8 weeks |

| Study C | Elderly patients (n=75) | 5 mg daily | Reduced incidence of cardiovascular events over one year |

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves a Hantzsch dihydropyridine condensation, modified to accommodate the 2-aminoethoxy and 2-chlorophenyl substituents. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates, as seen in analogous dihydropyridine syntheses .

- Catalysis : Acidic conditions (e.g., HCl) promote cyclization, but excess acid may lead to ester hydrolysis, requiring pH monitoring .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) is critical for isolating the dihydrochloride salt, with yields averaging 50–65% .

Q. How can structural characterization be optimized using spectroscopic and crystallographic methods?

- X-ray crystallography : Resolve stereochemistry and confirm the 1,4-dihydropyridine ring conformation, as demonstrated in structurally related compounds with trifluoromethyl groups .

- NMR : Use - and -NMR to verify the presence of the 2-chlorophenyl group (δ ~7.3–7.5 ppm) and 2-aminoethoxy sidechains (δ ~3.5–4.0 ppm). -NMR in DMSO-d6 can detect dihydrochloride protonation .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] and fragmentation patterns .

Q. What analytical methods are recommended for quantifying impurities in this compound?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (70:30 v/v) and UV detection at 254 nm to separate and quantify impurities like dechlorinated byproducts or ester hydrolysis products .

- TLC : Monitor reaction progress using silica plates with ethyl acetate/hexane (1:3) and visualize under UV (254 nm) .

Advanced Research Questions

Q. How do substituent modifications (e.g., 2-aminoethoxy vs. methyl groups) impact pharmacological activity?

- Comparative studies : Replace 2-aminoethoxy with methyl groups (as in ) to assess changes in calcium channel blocking activity.

- Molecular docking : Model interactions with L-type calcium channels using software like AutoDock Vina, correlating sidechain polarity (aminoethoxy) with binding affinity .

- In vitro assays : Test vasorelaxation in rat aortic rings to quantify EC shifts caused by substituent variations .

Q. What mechanisms underlie the compound’s stability under varying pH and temperature conditions?

- Degradation pathways : Under acidic conditions (pH < 3), the 1,4-dihydropyridine ring oxidizes to pyridine derivatives, detectable via UV-Vis spectral shifts (λmax ~340 nm → 260 nm) .

- Thermal stability : TGA/DSC analysis reveals decomposition above 200°C, with dihydrochloride salt dissociation occurring at ~150°C .

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation, as UV exposure cleaves the 2-chlorophenyl group .

Q. How can contradictory data on solubility and bioavailability be resolved?

- Solubility studies : Use shake-flask methods with biorelevant media (FaSSIF/FeSSIF) to differentiate intrinsic solubility (logP ~2.8) from salt-enhanced solubility (>10 mg/mL in water) .

- Permeability assays : Compare PAMPA (parallel artificial membrane permeability assay) results with Caco-2 cell monolayers to address discrepancies in intestinal absorption predictions .

Q. What strategies mitigate batch-to-batch variability in enantiomeric purity?

- Chiral chromatography : Employ a Chiralpak AD-H column with hexane/ethanol (80:20) to resolve enantiomers and optimize asymmetric synthesis conditions .

- Circular dichroism (CD) : Monitor optical rotation ([α] = +15° to +20°) to ensure consistency in stereochemical outcomes .

Methodological Considerations

Q. How should researchers design experiments to evaluate metabolic stability?

- Microsomal assays : Incubate with rat liver microsomes (1 mg/mL protein, NADPH regeneration system) and quantify parent compound loss via LC-MS/MS over 60 minutes .

- Metabolite identification : Use high-resolution MS/MS to detect phase I metabolites (e.g., N-dealkylation of aminoethoxy groups) .

Q. What computational tools are effective for predicting drug-likeness and ADMET properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.